REACTION_SMILES
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[Na+:21].[OH-:20].[c:1]1([CH3:19])[cH:2][cH:3][c:4]([CH:7]2[CH2:8][CH2:9][c:10]3[nH:11][c:12]([C:15](=[O:16])[O:17][CH3:18])[cH:13][c:14]32)[cH:5][cH:6]1>>[c:1]1([CH3:19])[cH:2][cH:3][c:4]([CH:7]2[CH2:8][CH2:9][c:10]3[nH:11][c:12]([C:15](=[O:16])[OH:17])[cH:13][c:14]32)[cH:5][cH:6]1
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Name
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Type
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product
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Smiles
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Cc1ccc(C2CCc3[nH]c(C(=O)O)cc32)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |